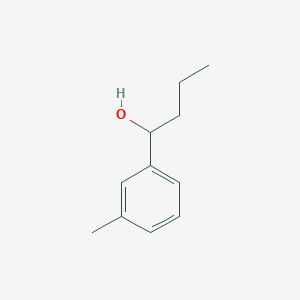

1-(m-Tolyl)butan-1-ol

Description

1-(m-Tolyl)butan-1-ol is a secondary alcohol characterized by a four-carbon butanol chain with a meta-methyl-substituted phenyl (m-tolyl) group attached to the first carbon. This structure imparts unique physicochemical properties, including polarity, hydrogen-bonding capacity, and steric effects, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name |

1-(3-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11-12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFDOGZMJABFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC(=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)butan-1-ol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of m-tolylmagnesium bromide with butanal. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran.

Reduction of Ketones: Another method involves the reduction of 1-(m-tolyl)butan-1-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods:

Chemical Reactions Analysis

1-(m-Tolyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (1-(m-tolyl)butanal) or carboxylic acid (1-(m-tolyl)butanoic acid) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form the corresponding alkane (1-(m-tolyl)butane) using strong reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride (1-(m-tolyl)butyl chloride).

Scientific Research Applications

1-(m-Tolyl)butan-1-ol has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s structural features make it a potential intermediate in the synthesis of drugs and biologically active molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the hydroxyl group, participating in various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-(m-Tolyl)cyclobutan-1-ol

- Structure: Features a cyclobutane ring instead of a linear butanol chain, with the m-tolyl group attached to the ring .

- Properties : Cyclic systems like cyclobutane introduce ring strain, increasing reactivity in ring-opening reactions. The absence of a flexible alcohol chain reduces solubility in polar solvents compared to 1-(m-Tolyl)butan-1-ol.

- Applications : Likely used in strained hydrocarbon studies or as intermediates in catalysis (e.g., electrochemical chlorination) .

1-(m-Tolyl)butan-1-amine Hydrochloride

- Structure : Replaces the hydroxyl group with an amine, forming a hydrochloride salt (C₁₁H₁₈ClN) .

- Properties :

- Solubility : Higher water solubility due to ionic character.

- Reactivity : Amine functionality enables participation in nucleophilic substitution or Schiff base formation, contrasting with the alcohol’s oxidation or esterification pathways.

- Applications: Potential use in pharmaceutical intermediates or chiral building blocks .

3-Methoxy-3-methyl-1-butanol

- Structure : A branched alcohol with methoxy and methyl groups on the third carbon (C₆H₁₄O₂) .

- Properties: Boiling Point: Lower than linear alcohols due to reduced surface area and branching. Safety: Classified as non-PBT (persistent, bioaccumulative, toxic) under EU regulations .

- Applications : Solvent or intermediate in fragrances and polymers.

m-Tolyl Alkyl Ethers

Organometallic Derivatives

- Example : 4-[Butyl(dichloro)stannyl]butan-1-ol (C₈H₁₈Cl₂OSn) .

- Properties: Toxicity: Organotin compounds require stringent safety protocols (e.g., medical consultation upon exposure). Reactivity: Used in catalysis or cross-coupling reactions due to tin’s metalloid character.

- Applications : Niche roles in polymer stabilization or catalytic systems .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(m-Tolyl)butan-1-ol, also known as 1-M-Tolyl-pentan-1-ol, is an organic compound with significant implications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacokinetics, potential therapeutic applications, and interaction studies.

This compound has the molecular formula and a molecular weight of 182.27 g/mol. It features a butanol backbone with a m-tolyl group, which contributes to its unique chemical reactivity. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Using m-tolyl chloride with butanol in the presence of a base.

- Reduction Reactions : Reducing the corresponding ketone using lithium aluminum hydride (LiAlH4).

These methods allow for efficient production with varying yields based on reaction conditions.

CYP450 Interaction

Research indicates that this compound exhibits moderate biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6. This interaction suggests potential implications for drug metabolism, indicating that it may alter the pharmacokinetic profiles of co-administered drugs.

Therapeutic Applications

The compound has been studied for its potential in synthesizing antidepressant molecules through metal-catalyzed procedures. These antidepressants have shown effectiveness in alleviating symptoms of moderate to severe depression, enhancing the quality of life for affected individuals.

Study on Drug Metabolism

A study evaluated the effects of this compound on the metabolism of various drugs. The findings indicated that it could significantly inhibit CYP2D6-mediated metabolism, leading to increased plasma concentrations of drugs metabolized by this pathway. This effect underscores the importance of considering this compound in polypharmacy scenarios.

Antidepressant Synthesis

Another study focused on the synthesis of novel antidepressants utilizing this compound as a precursor. The results demonstrated that compounds derived from this alcohol exhibited enhanced selectivity and potency compared to traditional antidepressants .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is well absorbed after oral administration, with a significant first-pass effect influencing its bioavailability. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is crucial for its pharmacological activity and interactions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 1-(p-Tolyl)pentan-1-one | 1671-77-8 | Similar pentanone structure with p-tolyl | Moderate activity |

| 3-(m-Tolyl)butan-2-one | 12399473 | Butanone derivative with m-tolyl group | Lower activity |

| 4-(m-Tolyl)butan-2-one | - | Butanone derivative with m-tolyl group | Not extensively studied |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.